BenchChemオンラインストアへようこそ!

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Medicinal chemistry Scaffold diversification Physicochemical property optimization

Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate (CAS 2460750-69-8) is a nitrogen-containing fused bicyclic heterocycle belonging to the 1,6-naphthyridine family, with molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g·mol⁻¹. The compound features a 5-oxo group on the 1,6-naphthyridine core and a methyl ester substituent at the 8-position, producing a scaffold that is distinct from the more extensively explored 3-carboxylate regioisomeric series.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 2460750-69-8
Cat. No. B2896060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate
CAS2460750-69-8
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C2=C1N=CC=C2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13)
InChIKeyXPFJDMYTZUHGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate (CAS 2460750-69-8): Core Scaffold Identity and Procurement Context


Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate (CAS 2460750-69-8) is a nitrogen-containing fused bicyclic heterocycle belonging to the 1,6-naphthyridine family, with molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g·mol⁻¹ . The compound features a 5-oxo group on the 1,6-naphthyridine core and a methyl ester substituent at the 8-position, producing a scaffold that is distinct from the more extensively explored 3-carboxylate regioisomeric series [1]. 1,6-Naphthyridines are recognized as privileged structures in medicinal chemistry, with demonstrated activity across anticancer, anti-inflammatory, antimicrobial, and kinase-inhibitory applications [2]. This specific substitution pattern positions the compound as a strategically differentiated building block for parallel library synthesis and structure–activity relationship (SAR) exploration, particularly where 8-vector functionalization is synthetically or pharmacophorically required.

Why 1,6-Naphthyridine Analogs Cannot Be Casually Substituted for Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate


The 1,6-naphthyridine scaffold exhibits pronounced regioisomer-dependent biological activity and physicochemical behavior. Even minor positional shifts of the ester group—from the 8-carboxylate to the more common 3-carboxylate position—alter hydrogen-bonding geometry, electronic distribution, and steric accessibility to enzymatic pockets [1]. The 8-carboxylate substitution pattern places the ester vector in a spatially distinct trajectory relative to the 5-oxo hydrogen-bond acceptor/donor motif, creating a unique pharmacophoric fingerprint that cannot be replicated by 3-carboxylate or 2-carboxylate regioisomers [2]. Furthermore, the presence of the 5-oxo group introduces a tautomeric lactam–lactim equilibrium that modulates both solubility and target engagement in ways that the fully aromatic (non-oxo) 1,6-naphthyridine-8-carboxylate analogs do not exhibit [3]. Generic substitution without experimental validation therefore risks loss of target potency, altered selectivity profiles, and unpredictable ADME behavior that cannot be extrapolated from in-class compounds bearing different substitution patterns.

Quantitative Differentiation Evidence: Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate vs. Closest Analogs


Regioisomeric Ester Position: 8-Carboxylate vs. 3-Carboxylate Impact on Physicochemical Profile

The 8-carboxylate regioisomer presents a distinct physicochemical profile compared to the more synthetically accessible 3-carboxylate series. The 8-position ester in methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate (MW 204.18) places the hydrogen-bond-accepting ester carbonyl in closer spatial proximity to the 5-oxo group, creating an intramolecular hydrogen-bond network that differs from 3-carboxylate analogs (e.g., methyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, MW ~232) . This altered electronic landscape is evidenced by the distinct synthetic route required: 8-carboxylate derivatives are accessed via hydrazine-mediated cyclization of dimethyl acetone-1,3-dicarboxylate-derived enamino esters, whereas 3-carboxylate analogs are typically prepared via Gould–Jacobs or Hantzsch-type cyclizations [1]. The regioisomeric difference translates to measurably distinct chromatographic retention behavior and solubility profiles that impact both purification strategy and biological assay compatibility.

Medicinal chemistry Scaffold diversification Physicochemical property optimization

Calculated Physicochemical Differentiation: 8-Carboxylate Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester prodrug motif at the 8-position provides a quantifiable advantage in calculated lipophilicity and membrane permeability compared to the free carboxylic acid analog (5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid). Based on the compound SMILES (COC(=O)c1c[nH]c(=O)c2cccnc12) and standard in silico prediction algorithms, the methyl ester form is expected to exhibit a calculated LogP increase of approximately 1.0–1.5 log units relative to the carboxylic acid, corresponding to a roughly 10- to 30-fold increase in predicted passive membrane permeability [1]. The ester also eliminates the formal negative charge at physiological pH, reducing the topological polar surface area (TPSA) by approximately 20–25 Ų, which is a meaningful shift for blood–brain barrier penetration predictions [2]. These property differences are directly relevant for cell-based assay performance, where the ester may serve as an intracellularly cleavable prodrug or as a more membrane-permeant tool compound.

Drug design Permeability optimization Prodrug strategy

Synthetic Tractability Advantage: 8-Carboxylate Naphthyridinones as Diversifiable Building Blocks

The 1,6-naphthyridine-8-carboxylate scaffold offers a specific synthetic advantage over the 3-carboxylate series in terms of the chemical space accessible through N6-functionalization. The published synthetic methodology demonstrates that methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate derivatives can be prepared in a two-step sequence from dimethyl acetone-1,3-dicarboxylate via enamino ester intermediates, followed by reaction with monosubstituted hydrazines to install diverse N6-substituents [1]. This N6-diversification point is synthetically orthogonal to chemistry at the 8-ester, enabling independent optimization of two vectors from a single intermediate. By contrast, the 3-carboxylate series (e.g., methyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, CAS 1158602-47-1) positions both the ester and the most common diversification point (C2/C4) on the same pyridine ring, limiting the independence of SAR vectors [2].

Parallel synthesis Library design Scaffold decoration

Kinase Inhibition Selectivity: Scaffold-Level Evidence for 1,6-Naphthyridine-8-Carboxylate Differentiation

Structure–activity relationship data on structurally related 1,6-naphthyridine analogs demonstrates that substitution position (X, Y ring positions) dramatically modulates both kinase inhibitory potency and selectivity. In a series of naphthyridine-based CK2 inhibitors, compounds with the X = N, Y = N core configuration (analogous to the 1,6-naphthyridine scaffold) exhibited CK2α IC₅₀ values ranging from 21 nM to >10,000 nM depending on the R1 substituent, with selectivity scores (S10 at 1 μM) varying from 0.007 to 0.079 [1]. Notably, switching from the N,N core to the N,CH core (modifying one ring nitrogen position) produced compound CX-5033 with substantially reduced potency (CK2α IC₅₀ = 4,300 nM) compared to its N,N analog CX-5011 (CK2α IC₅₀ = 350 nM), representing a >12-fold potency shift attributable to the core heterocycle configuration [1]. This demonstrates that the 1,6-naphthyridine scaffold—and by extension the 8-carboxylate substitution pattern—occupies a distinct activity and selectivity niche that cannot be approximated by other naphthyridine isomers.

Kinase inhibitor CK2 inhibition Selectivity profiling

Tankyrase Inhibition: 5-Oxo-1,6-naphthyridine Scaffold Privilege vs. Non-Oxo Analogs

The 5-oxo-5,6-dihydro-1,6-naphthyridine scaffold has been crystallographically validated as a tankyrase 2 (TNKS2) inhibitory pharmacophore. The co-crystal structure of 1-methyl-7-(4-methylphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridin-1-ium bound to human tankyrase 2 (PDB: 4UX4, resolution 1.80 Å) reveals that the 5-oxo group engages in key hydrogen-bonding interactions within the nicotinamide-binding pocket, while the naphthyridine core positions the 7-aryl substituent for occupancy of the adenosine subpocket [1]. Compounds in this series achieved tankyrase IC₅₀ values as low as 2 nM, with the 5-oxo group being essential for potency—removal or reduction of the oxo group abolished or severely attenuated activity [1]. This structural evidence demonstrates that the 5-oxo-1,6-naphthyridine oxidation state is a privileged pharmacophore for tankyrase engagement, directly differentiating it from fully aromatic (non-oxo) 1,6-naphthyridine-8-carboxylate analogs, which lack the critical H-bond acceptor at the 5-position.

Tankyrase inhibitor Wnt signaling Crystal structure

Optimal Deployment Scenarios for Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate in Drug Discovery and Chemical Biology


Tankyrase-Targeted Oncology Programs Requiring 5-Oxo Pharmacophore with a Derivatizable 8-Vector

The 5-oxo-5,6-dihydro-1,6-naphthyridine core is crystallographically validated as a tankyrase 2 inhibitory scaffold (PDB: 4UX4), with optimized 7-aryl derivatives achieving IC₅₀ = 2 nM [1]. The 8-carboxylate methyl ester provides a synthetic handle for amide coupling, ester hydrolysis, or reduction chemistry, enabling the installation of solubilizing groups, fluorescent tags, or E3 ligase-recruiting moieties for PROTAC development without disrupting the 5-oxo pharmacophore. This makes methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate an ideal starting material for tankyrase-focused medicinal chemistry campaigns targeting Wnt-pathway-driven cancers.

CK2 Kinase Inhibitor Lead Optimization Leveraging the 1,6-Naphthyridine N,N Core Privilege

NanoBRET cellular target engagement data demonstrates that the 1,6-naphthyridine (N,N core) configuration confers CK2α inhibitory potency as low as 21 nM with favorable kinome selectivity (S10 scores 0.007–0.025), outperforming isomeric N,CH core analogs by >12-fold [2]. The 8-carboxylate ester substituent on methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate offers a spatially distinct vector for appending solvent-exposed substituents that modulate physicochemical properties (LogP, TPSA, kinetic solubility) without encroaching on the ATP-binding site pharmacophore. This compound is strategically suited as a core scaffold for CK2 inhibitor optimization where balanced potency, selectivity, and solubility are required.

Parallel Library Synthesis with Independent Dual-Vector Diversification

The published synthetic methodology for 1,6-naphthyridine-8-carboxylates [3] enables independent diversification at the N6-position (via hydrazine coupling) and the C8-ester (via hydrolysis, amidation, or transesterification). These two vectors reside on opposite rings of the bicyclic system, minimizing synthetic interference and maximizing SAR information content per synthesized compound. Procurement of methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate as a gram-scale building block supports automated parallel synthesis workflows, enabling the rapid generation of 50–200 compound libraries with fully independent 2D SAR matrices.

Cell-Permeable Prodrug Tool Compound for Targets Requiring Carboxylate Pharmacophore Presentation

The methyl ester form of the 8-carboxylate scaffold is predicted to exhibit a LogP approximately 1.0–1.5 units higher and TPSA approximately 20–25 Ų lower than the corresponding free carboxylic acid [4], translating to improved passive membrane permeability for cell-based assays. This enables the compound to serve as a cell-permeable prodrug that undergoes intracellular esterase-mediated hydrolysis to release the active carboxylate pharmacophore. This application is particularly relevant for intracellular targets (e.g., tankyrases, kinases) where the carboxylate form is required for target engagement but the ester form is needed for cell penetration during screening.

Quote Request

Request a Quote for methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.